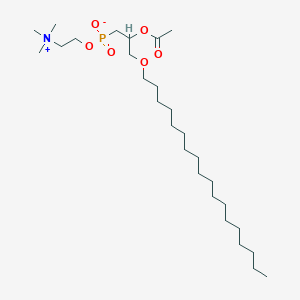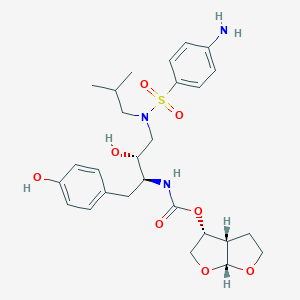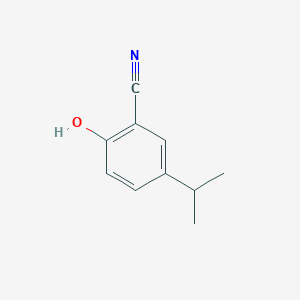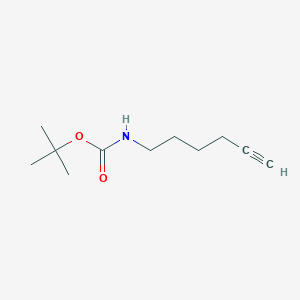![molecular formula C7H7NO2 B117346 4H-[1,3]dioxino[4,5-b]pyridine CAS No. 158537-79-2](/img/structure/B117346.png)
4H-[1,3]dioxino[4,5-b]pyridine
Overview
Description
4H-[1,3]dioxino[4,5-b]pyridine is a heterocyclic compound that features a fused dioxin and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-[1,3]dioxino[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with dioxane derivatives in the presence of a catalyst. For example, the reaction of 2-hydroxymethylpyridine with 1,3-dioxane in the presence of an acid catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4H-[1,3]dioxino[4,5-b]pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in chloroform at room temperature for 48 hours.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carbaldehyde and lactone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4H-[1,3]dioxino[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-[1,3]dioxino[4,5-b]pyridine involves its interaction with specific molecular targets. For example, its antibacterial activity may be attributed to the disruption of bacterial cell membranes by interacting with membrane lipids . This interaction can lead to the leakage of cellular contents and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
Pyridoxine: A vitamin B6 derivative with similar structural features.
Pyridoxal: Another vitamin B6 isoform with a similar pyridine ring system.
Pyridoxamine: A vitamin B6 derivative with an aminomethyl group.
Uniqueness
4H-[1,3]dioxino[4,5-b]pyridine is unique due to its fused dioxin and pyridine ring system, which imparts distinct chemical and biological properties. Unlike pyridoxine and its derivatives, this compound has a more rigid and planar structure, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4H-[1,3]dioxino[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-2-6-4-9-5-10-7(6)8-3-1/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCAUOODURIFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CC=C2)OCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602078 | |
| Record name | 2H,4H-[1,3]Dioxino[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158537-79-2 | |
| Record name | 2H,4H-[1,3]Dioxino[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)

![Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]-](/img/structure/B117272.png)





![Tert-butyl N-[(3R)-3,4-dihydroxybutyl]carbamate](/img/structure/B117288.png)



